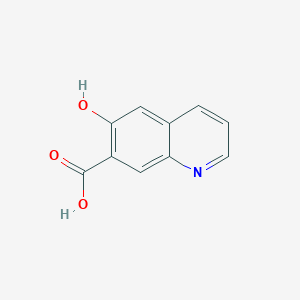

6-Hydroxyquinoline-7-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

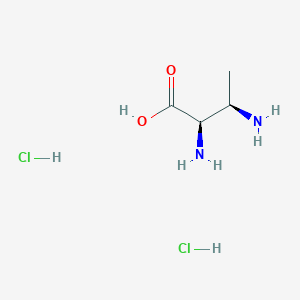

6-Hydroxyquinoline-7-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of a hydroxyl group at the 6th position and a carboxylic acid group at the 7th position on the quinoline ring.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Hydroxychinolin-7-carbonsäure kann über verschiedene Synthesewege erfolgen. Ein gängiges Verfahren beinhaltet die Kondensation von 2-Aminobenzaldehyd mit Malonsäure in Gegenwart eines Katalysators, gefolgt von Cyclisierungs- und Oxidationsschritten. Ein weiterer Ansatz ist die Pfitzinger-Reaktion, bei der Isatin mit einem aromatischen Aldehyd in Gegenwart einer Base umgesetzt wird .

Industrielle Produktionsverfahren

Die industrielle Produktion von Chinolinderivaten setzt häufig Verfahren der grünen Chemie ein, um die Umweltbelastung zu minimieren. Techniken wie Mikrowellenbestrahlung, Ultraschallbestrahlung und die Verwendung von ionischen Flüssigkeiten als Lösungsmittel wurden untersucht, um die Effizienz und Ausbeute des Syntheseprozesses zu verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

6-Hydroxychinolin-7-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um Chinolin-7-carbonsäure zu bilden.

Reduktion: Die Carbonsäuregruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.

Substitution: Die Hydroxyl- und Carbonsäuregruppen können an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nucleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Alkylhalogenide und Acylchloride.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chinolin-7-carbonsäure, Chinolin-7-methanol und verschiedene substituierte Chinolinderivate .

Wissenschaftliche Forschungsanwendungen

6-Hydroxychinolin-7-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von 6-Hydroxychinolin-7-carbonsäure beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Hydroxyl- und Carbonsäuregruppen spielen eine entscheidende Rolle bei der Bindung an bestimmte Enzyme und Rezeptoren, was zur Modulation biologischer Prozesse führt. Beispielsweise kann die Verbindung die Aktivität bestimmter Enzyme hemmen, die an der Proliferation von Krebszellen beteiligt sind, wodurch ihre antikanzerogene Wirkung erzielt wird .

Wirkmechanismus

The mechanism of action of 6-Hydroxyquinoline-7-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in binding to specific enzymes and receptors, leading to the modulation of biological processes. For example, the compound can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

8-Hydroxychinolin: Ähnlich in der Struktur, aber mit der Hydroxylgruppe an der 8. Position.

Chinolin-4-carbonsäure: Fehlt die Hydroxylgruppe, hat aber eine Carbonsäuregruppe an der 4. Position.

5,7-Dibrom-8-hydroxychinolin: Ein bromiertes Derivat mit verstärkter Antikrebsaktivität.

Einzigartigkeit

6-Hydroxychinolin-7-carbonsäure ist aufgrund der spezifischen Positionierung der Hydroxyl- und Carbonsäuregruppen einzigartig, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Diese einzigartige Struktur ermöglicht spezifische Interaktionen mit molekularen Zielstrukturen, was sie zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen macht .

Eigenschaften

Molekularformel |

C10H7NO3 |

|---|---|

Molekulargewicht |

189.17 g/mol |

IUPAC-Name |

6-hydroxyquinoline-7-carboxylic acid |

InChI |

InChI=1S/C10H7NO3/c12-9-4-6-2-1-3-11-8(6)5-7(9)10(13)14/h1-5,12H,(H,13,14) |

InChI-Schlüssel |

HNMKKZPSNCDTJO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=CC(=C(C=C2N=C1)C(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11908028.png)

![8-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B11908049.png)

![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)